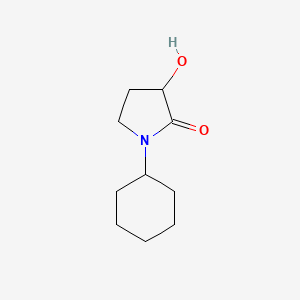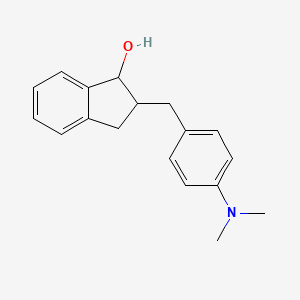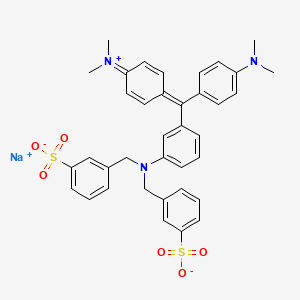
1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a butan-2-yl group attached to a phenoxy ring, which is further connected to a propan-2-yl group and a pentanoate ester. This compound is used in various scientific and industrial applications due to its distinct chemical behavior .
Métodos De Preparación
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butan-2-ylphenol and propan-2-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate product with pentanoic acid, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the desired compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of new derivatives with different functional groups
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures.
Aplicaciones Científicas De Investigación
1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biochemical responses. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate can be compared with other similar compounds, such as:
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate: Similar structure but with an acetate ester instead of pentanoate.
1-(4-Butan-2-ylphenoxy)propan-2-yl butanoate: Similar structure but with a butanoate ester.
1-(4-Butan-2-ylphenoxy)propan-2-yl hexanoate: Similar structure but with a hexanoate ester
These compounds share similar chemical properties but differ in their ester groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
5451-93-4 |
|---|---|
Fórmula molecular |
C18H28O3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-(4-butan-2-ylphenoxy)propan-2-yl pentanoate |
InChI |
InChI=1S/C18H28O3/c1-5-7-8-18(19)21-15(4)13-20-17-11-9-16(10-12-17)14(3)6-2/h9-12,14-15H,5-8,13H2,1-4H3 |
Clave InChI |
VIMOQPXPTCZSRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC(C)COC1=CC=C(C=C1)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


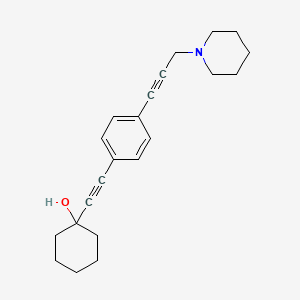
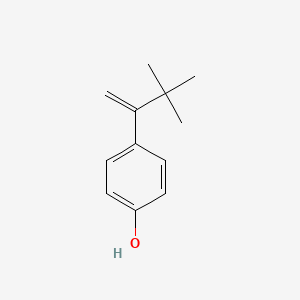
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
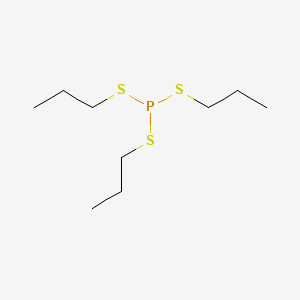
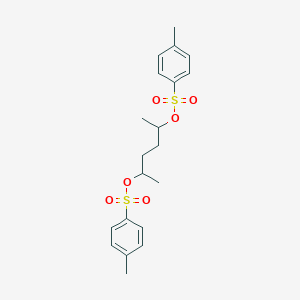
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

